molecular formula C18H32N4O2 B5624998 N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine

N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B5624998
M. Wt: 336.5 g/mol
InChI Key: RNLLUFZUXNXRQF-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine is a complex organic compound with a unique structure that combines a morpholine ring, a cyclohexyl group, and an oxadiazole moiety

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It could potentially interact with various biological targets, depending on its structure and properties .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine typically involves multiple steps. One common approach is to start with the preparation of the morpholine derivative, followed by the introduction of the cyclohexyl group and the oxadiazole ring. The final step involves the methylation of the amine group.

    Preparation of Morpholine Derivative: The morpholine ring can be synthesized by reacting diethylene glycol with ammonia or a primary amine under acidic conditions.

    Introduction of Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction or by using cyclohexyl halides.

    Formation of Oxadiazole Ring: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Methylation of Amine Group: The final step involves methylation using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted amines or oxadiazole derivatives.

Scientific Research Applications

N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical probe.

    Industrial Applications: It is used in the development of specialty chemicals and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-methylmorpholine: A simpler compound with a similar morpholine ring but lacking the cyclohexyl and oxadiazole groups.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the morpholine and oxadiazole moieties.

    1,2,4-Oxadiazole Derivatives: Compounds with the oxadiazole ring but different substituents.

Uniqueness

N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine is unique due to its combination of a morpholine ring, a cyclohexyl group, and an oxadiazole moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O2/c1-3-7-16-19-17(24-20-16)14-21(2)15-18(8-5-4-6-9-18)22-10-12-23-13-11-22/h3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLLUFZUXNXRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)CN(C)CC2(CCCCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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